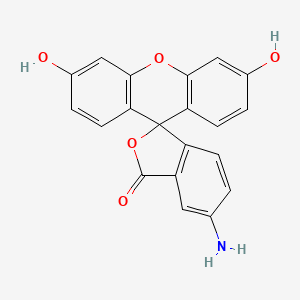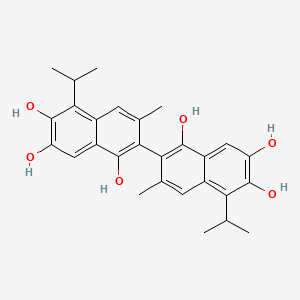
Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon is a complex organic compound known for its diverse pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the chlorophenyl and sulfonyl groups. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. Subsequent reactions with sulfonyl chlorides and dimethylamine lead to the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the pyrazole ring can interact with various receptors, modulating their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazoles: Similar in structure due to the presence of nitrogen-containing rings.
Quinolines: Share similar pharmacological properties and applications.
Piperazines: Known for their diverse biological activities and structural similarities .
Uniqueness
Ethanamine, 2-4-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylphenylsulfonyl-N,N-dimethyl-, phosphon is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
106359-93-7 |
|---|---|
Molekularformel |
C19H24ClN3O5PS+ |
Molekulargewicht |
472.9 g/mol |
IUPAC-Name |
2-[4-[4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]sulfonylethyl-dimethylazanium;phosphenic acid |
InChI |
InChI=1S/C19H22ClN3O2S.HO3P/c1-23(2)11-12-26(24,25)17-9-5-15(6-10-17)19-18(13-21-22-19)14-3-7-16(20)8-4-14;1-4(2)3/h3-10,18,21H,11-13H2,1-2H3;(H,1,2,3)/p+1 |
InChI-Schlüssel |
STLBTFWDKYNHTG-UHFFFAOYSA-O |
SMILES |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl.O[P+](=O)O |
Kanonische SMILES |
C[NH+](C)CCS(=O)(=O)C1=CC=C(C=C1)C2=NNCC2C3=CC=C(C=C3)Cl.O[P+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2E)-2-[(2E,4E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B560655.png)




![4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid](/img/structure/B560664.png)





